![molecular formula C14H11N7O2S B2446204 2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 1904020-27-4](/img/structure/B2446204.png)

2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

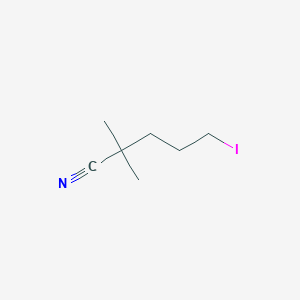

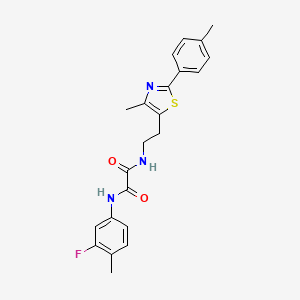

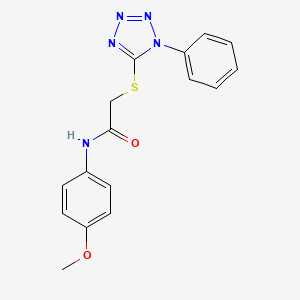

The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar triazole compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as X-ray crystallography . The structure is determined by the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques. For instance, the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the melting point, solubility, and spectral data can provide valuable information about the compound .科学的研究の応用

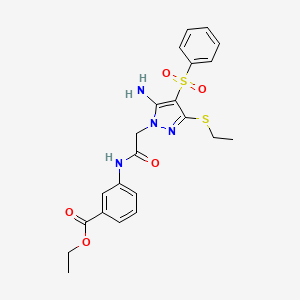

Synthesis of Heterocyclic Compounds

Research has demonstrated the potential for synthesizing various heterocyclic compounds, including thiazolo, triazolo-pyrimidines, and pyrimido-triazine derivatives. These compounds are created through reactions involving alkylation, cyclisation, and desulphunisation processes. For instance, the S-alkyl derivatives can be converted into thiazolo and triazolo pyrimidine derivatives through a series of chemical reactions and spectral studies, showcasing the compound's versatility in creating diverse heterocyclic structures (Haiza et al., 2000).

Development of Bioactive Compounds

The compound has been utilized in the development of bioactive compounds with potential antibacterial and antimicrobial properties. For example, synthesis techniques involving reactions with ethyl N-[bis(methylthio)methylene]amino acetate have led to the formation of new thienopyrimidine derivatives with pronounced antimicrobial activity (Bhuiyan et al., 2006).

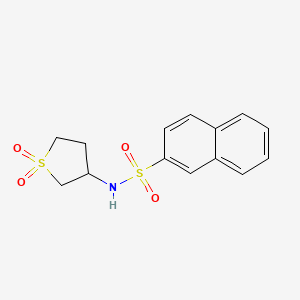

Antitumor and Pharmacokinetic Studies

In the field of oncology, this compound has been investigated for its antitumor activity and pharmacokinetic properties. For example, research on 8-carbamoyl-3-methyl-imidazo derivatives, which are structurally related, has revealed significant antitumor activity against various murine tumors, demonstrating the potential of these compounds in cancer research (Stevens et al., 1987).

Pharmaceutical Applications

Research into the synthesis of imidazo and triazolopyridines from dithioesters showcases the pharmaceutical applications of these compounds. The methodology used offers several advantages like mild conditions and high yields, indicating the compound's role in efficient drug synthesis (Ramesha et al., 2016).

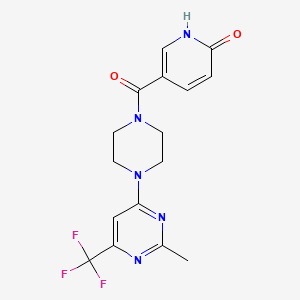

Insecticidal Properties

The compound has been explored for its potential use in agriculture as an insecticidal agent. Studies have shown that certain derivatives can be synthesized to act as potent insecticidal agents, offering new avenues for pest control (Soliman et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-dihydroimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N7O2S/c22-13(9-6-16-14(23)17-9)15-7-12-19-18-11-4-3-8(20-21(11)12)10-2-1-5-24-10/h1-6H,7H2,(H,15,22)(H2,16,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZUMWSTGXNBTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CNC(=O)N4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2446123.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2446126.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol](/img/structure/B2446134.png)

![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2446135.png)

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446138.png)

![6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2446139.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2446140.png)